molecular formula C22H22N2O4S2 B2992266 N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 955776-43-9

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2992266
CAS RN: 955776-43-9
M. Wt: 442.55
InChI Key: PLGHARBUIQXCPA-UHFFFAOYSA-N
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Description

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research has shown interest in the structural aspects of amide-containing isoquinoline derivatives, which share structural similarities with the compound of interest. For instance, studies on the crystal structure of related compounds have provided insights into their potential for forming inclusion compounds and their fluorescence properties upon interaction with specific acids or guests (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Enzyme Inhibitory Activities

Another significant area of application is in the synthesis of derivatives through various protocols, including conventional and microwave-assisted synthesis. These derivatives have been evaluated for their inhibition potential against enzymes such as bovine carbonic anhydrase and acetylcholinesterase. Such studies offer insights into the compound's potential therapeutic applications and its interaction with biological molecules (Virk et al., 2018).

Cytotoxic Activities

The cytotoxic activities of novel sulfonamide derivatives, including those structurally related to the compound , have been explored against various cancer cell lines. This research highlights the compound's potential in developing new anticancer agents by studying their IC50 values against breast and colon cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Comparative Metabolism Studies

Comparative studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlight the metabolic pathways and potential toxicity or therapeutic effects of related compounds. Such studies provide crucial data for understanding the biotransformation and safety profile of these chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-28-18-7-9-20(10-8-18)30(26,27)24-12-2-4-16-14-17(6-11-21(16)24)23-22(25)15-19-5-3-13-29-19/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGHARBUIQXCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

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